Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate
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Overview
Description
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate is a chemical compound with the molecular formula C12H21NO5. This compound is known for its unique structure, which includes a pyrrole ring substituted with ethoxycarbonyl and hydroxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate typically involves the reaction of 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Nucleophiles such as amines or alcohols, solvents like DCM or THF, room temperature.
Major Products Formed
Oxidation: Formation of 1-oxo-2,2,5,5-tetramethylpyrrole-3-carboxylate.
Reduction: Formation of 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl methanone: Similar structure but with a pyrrolidine ring instead of a pyrrole ring.
1-(Ethoxycarbonyl)ethyl (2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate: Contains a dioxolanone ring and is used in different chemical contexts.
1-substituted 5-acetyl (ethoxycarbonyl)-2,3-dihydropyrazolylaminomethylidene β-dicarbonyl derivatives: Used in the synthesis of complex organic molecules.
Uniqueness
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its combination of ethoxycarbonyl and hydroxy groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7,16H,6H2,1-5H3 |
InChI Key |
SBHCMPIMRNJKEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)C1=CC(N(C1(C)C)O)(C)C |
Origin of Product |
United States |
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